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Welcome to the technical support center for proteomics sample preparation. This resource
provides troubleshooting guides and frequently asked questions (FAQSs) to help researchers,
scientists, and drug development professionals minimize and manage sample contamination in
their mass spectrometry workflows.

Frequently Asked Questions (FAQSs)
Q1: What are the most common contaminants in
proteomics experiments?

Al: The most prevalent contaminants can be broadly categorized as proteins and chemical
compounds.

e Protein Contaminants: Human keratin is the most frequently observed protein contaminant,
originating from skin, hair, and dust.[1][2][3][4] Other protein contaminants can include
bovine serum albumin (BSA) and casein from cell culture media or blocking buffers, as well
as enzymes like trypsin used for digestion.[5]

o Chemical Contaminants: These include polymers like polyethylene glycol (PEG) and
polysiloxanes, detergents (e.g., Triton X-100, Tween), plasticizers (e.g., phthalates), and
salts from buffers (e.g., PBS).[2][6][7] PEG is particularly problematic as it ionizes strongly
and can suppress the signal from peptides of interest.[2][8]
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Q2: Why is keratin contamination so common and how
does it affect my results?

A2: Keratin is a highly abundant and stable structural protein found in human skin, hair, and
nails.[3] It is easily introduced into samples from dust, clothing (especially wool), and direct
contact during sample handling.[1][3][7] High concentrations of keratin can significantly
interfere with mass spectrometry analysis by suppressing the signal of target peptides and
reducing the overall number of protein identifications.[1] In some cases, keratin-derived
peptides can account for over 25% of the total peptide content in a sample.[7][9]

Q3: My mass spectrum shows repeating peaks
separated by 44 Da. What is this?

A3: A series of peaks separated by 44 Da is the characteristic signature of polyethylene glycol
(PEG) contamination.[2][6][8] PEG is a common ingredient in many laboratory detergents
(Triton X-100, Tween), soaps, and even some lab wipes.[2][8] It is crucial to avoid these
substances, as even trace amounts can dominate the mass spectrum and obscure the signals
from your peptides.[2]

Q4: Can | use my standard lab glassware and reagents
for proteomics sample prep?

A4: It is strongly discouraged. Communal lab chemicals and glassware are common sources of
contamination.[2][6] Glassware washed with detergents can retain PEG, and equipment used
for other experiments may be contaminated with polymers or other proteins.[2][4][6] It is a best
practice to have a dedicated set of glassware, pipettes, and high-purity reagents (e.g., HPLC
grade solvents) used exclusively for proteomics experiments.[2][6]

Q5: How can | remove contaminants after they are
already in my sample?

A5: While prevention is the best strategy, some post-contamination cleanup is possible.

o Detergents/PEG: Running the protein sample on an SDS-PAGE gel is an effective way to
remove most detergents like PEG, Triton X-100, and Tween.[2][6]
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o Salts & Small Molecules: For protein samples, spin desalting columns can remove salts and
other low molecular weight contaminants.[10] For peptide samples, reversed-phase cleanup
using C18 spin tips or columns is recommended to remove salts and other interfering
substances before MS analysis.[10][11]

o Data Analysis: During data processing, contaminant databases (like the cRAP database) can
be used to identify and filter out spectra originating from known contaminants like keratin and
trypsin.[12][13] This helps to reduce false discoveries and improve the accuracy of your
results.[12]

Troubleshooting Guides
Issue 1: High Keratin Levels Identified in MS Data
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Potential Cause

Troubleshooting Action

Environmental Exposure

Dust and airborne particles are major sources of
keratin.[1][3] Work in a laminar flow hood
whenever possible.[1][3] Keep samples,
reagents, and consumables covered at all times
with foil or in sealed containers.[6][8] Regularly

clean lab surfaces with ethanol and water.[1][3]

Analyst Contamination

Skin, hair, and clothing (especially wool) shed
keratin.[3][4][7] Always wear a clean lab coat
and non-latex nitrile gloves.[1][4] Change gloves
frequently, especially after touching any surface
outside the clean workspace (e.g., phone,
notebook, door handles).[2][9] Tie back long hair

or use a hairnet.[4]

Contaminated Reagents/Consumables

Communal buffers, pre-made gels, and shared
chemicals can be contaminated.[2] Use fresh,
high-purity reagents.[3][€] If possible, use pre-
cast gels and freshly prepared buffers.[1] Rinse
gel electrophoresis tanks and plates thoroughly
with 70% ethanol before use.[1]

Static Electricity

Static charge on plasticware can attract keratin-
containing dust.[14] Using an electrostatic
eliminator during sensitive steps like in-gel
digestion has been shown to significantly reduce

keratin contamination.[14]

Issue 2: Poor Signal Intensity and Dominant Non-

Peptide Peaks
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Potential Cause

Troubleshooting Action

Detergent Contamination (PEG, etc.)

Many common detergents (Triton, Tween, NP-
40) suppress peptide signals.[2][4] Avoid using
these detergents entirely.[4] If their use is
unavoidable for lysis, remove them by running
the sample on an SDS-PAGE gel or using
specialized detergent removal resins.[2][10] Do
not wash proteomics glassware with soap; rinse
with very hot water followed by an organic

solvent like isopropanol.[2][4]

High Salt Concentration

Salts from buffers (e.g., PBS, K2HPOa4)
suppress ionization.[2][8] Use volatile salts like
ammonium bicarbonate or ammonium acetate
at concentrations below 100 mM.[2][8] Desalt
peptide samples using C18 columns or tips prior
to MS analysis.[10][11]

Polymer/Plasticizer Contamination

Polymers can leach from plastic tubes and tips.
[6][7] Use high-quality, virgin polypropylene
microcentrifuge tubes (e.g., Eppendorf brand).
[2][6] Avoid storing organic solvents in plastic
tubes.[6][8] Avoid siliconized plasticware, which

can be a source of polysiloxanes.[2][6]

Quantitative Data Summary

The following table summarizes common chemical contaminants and their characteristic

signatures in mass spectrometry.
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Mass Spectrum

Contaminant Class  Specific Example Common Source(s) .
Sighature
Detergents (Triton, Repeating peaks
Polyethylene Glycol _
Polyethers (PEG) Tween), lab wipes, separated by 44 Da[2]
soaps[2][7][8] [61[8]
Siliconized surfaces, Repeating peaks
Silicones Polysiloxanes plasticware separated by 74 Da or
coatings[2][6][8] 76 Da[2][6][8]
BUff Sodium (Na), PBS, K2HPOs4, etc.[2] Suppresses overall
uffers
Potassium (K) salts [8] peptide ionization[2][8]

Experimental Protocols
Protocol 1: Basic Protocol for a "Clean" In-Solution
Digestion

This protocol outlines key steps to minimize contamination during a standard in-solution protein
digestion.

o Workspace Preparation: Thoroughly wipe down the interior of a laminar flow hood with 70%
ethanol, followed by HPLC-grade water.[1]

o Reagent Preparation: Prepare all buffers (e.g., ammonium bicarbonate) fresh using high-
purity reagents and HPLC-grade water.[6] Use dedicated glassware that has been rinsed
with organic solvent and HPLC-grade water.[6]

o Personal Protective Equipment: Put on a clean lab coat and new nitrile gloves.[1][3]
e Sample Handling:
o Aliquot the protein sample into a high-quality microcentrifuge tube.[2]

o Reduction: Add DTT (Dithiothreitol) to a final concentration of 5 mM and incubate at 37°C
for 45 minutes.[11]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins-eu-
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://www.med.unc.edu/proteomics-metabolomics/wp-content/uploads/sites/774/2020/08/UNC-Proteomics-Sample-Prep-Tips-2020-1.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.med.unc.edu/proteomics-metabolomics/wp-content/uploads/sites/774/2020/08/UNC-Proteomics-Sample-Prep-Tips-2020-1.pdf
https://www.mtoz-biolabs.com/why-are-there-so-many-keratins-in-my-mass-spectrometry-results.html
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.metwarebio.com/protein-digestion-and-desalting-guide-for-proteomics/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Alkylation: Add IAA (lodoacetamide) to a final concentration of 11 mM and incubate in the
dark at room temperature for 15 minutes.[11]

e Digestion:
o Add sequencing-grade trypsin (typically at a 1:50 to 1:75 enzyme-to-protein ratio).[11]
o Incubate overnight at 37°C.[11]

e Quenching and Cleanup:
o Stop the digestion by adding formic acid or TFAto a pH < 3.[11]

o Proceed immediately to peptide desalting using a C18 spin column or ZipTip according to
the manufacturer's protocol to remove salts and other impurities before LC-MS/MS
analysis.[10][11]

Protocol 2: Keratin Decontamination for Gel-Based
Proteomics

This protocol focuses on minimizing keratin introduction during SDS-PAGE.
e Workspace and Equipment Cleaning:
o Work within a laminar flow hood.[1]
o Thoroughly wash glass plates, spacers, and combs for gel casting with 70% ethanol.[1]
o Clean the electrophoresis tank with HPLC-grade water and ethanol before use.[2]
e Gel Casting and Running:
o Use pre-cast gels if possible to minimize handling.[1][8]
o If casting your own gels, use high-purity, dedicated stock solutions.

o Once electrophoresis is complete, disassemble the glass plates within the laminar flow
hood.[1]
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» Staining and Destaining:

o Use a clean, dedicated plastic or glass tray for staining. Rinse it thoroughly with ethanol
and HPLC-grade water before use.[1]

o Use commercial, pre-mixed staining solutions like colloidal Coomassie G-250.[1]

o Keep the gel tray covered with clean aluminum foil at all times during staining and
destaining.[8]

e Band Excision:

o Place the stained gel on a clean, ethanol-wiped surface (like a glass plate) inside the
hood.

o Use a clean scalpel or blade to excise the bands of interest. Wipe the blade with ethanol
between cutting different bands.

o Transfer gel pieces into high-quality microcentrifuge tubes for in-gel digestion.
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Diagram 1: Logical relationships between contamination sources and contaminant types.
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Diagram 2: Experimental workflow designed to minimize sample contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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